2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid
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Overview
Description
2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid is an organic compound that features a fluorinated phenyl group and a morpholine ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzaldehyde, undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a base, such as sodium hydride, to form the morpholinyl derivative.
Acetic Acid Formation: The final step involves the oxidation of the alcohol group to form the acetic acid moiety. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the acetic acid moiety can yield the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and morpholine ring contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Bromophenyl)-2-(morpholin-4-yl)acetic acid: Similar structure but with a bromine atom instead of fluorine.
2-(2-Methylphenyl)-2-(morpholin-4-yl)acetic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-morpholin-4-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-10-4-2-1-3-9(10)11(12(15)16)14-5-7-17-8-6-14/h1-4,11H,5-8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMNBHYRDJXRLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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